N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
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Description
N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiviral Properties
Quinazolinone derivatives have demonstrated significant antimicrobial and antiviral properties. For example, synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone moieties have shown promising antibacterial activity against various strains, including Staphylococcus epidermidis, Salmonella typhi, and antifungal activity against Aspergillus niger and Candida albicans (Poojari et al., 2017). Another study highlighted novel 3-sulphonamido-quinazolin-4(3H)-one derivatives with antiviral activities against respiratory and biodefense viruses (Selvam et al., 2007).
Anticancer Activity
Compounds with quinazolinone scaffolds have been explored for their anticancer potential. The synthesis and biological activity of new 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives revealed high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). Another study reported the discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents (Shao et al., 2014).
Diuretic and Antihypertensive Agents
Quinazolinone derivatives have also been evaluated as diuretic and antihypertensive agents. A study synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives and evaluated them for their diuretic, antihypertensive, and anti-diabetic potential, with some compounds showing excellent activity (Rahman et al., 2014).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves the condensation of N-benzyl-N-methylhexanamide with 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid followed by reduction and cyclization.", "Starting Materials": [ "N-benzyl-N-methylhexanamide", "4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: N-benzyl-N-methylhexanamide is reacted with 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid in the presence of acetic acid and methanol to form the corresponding amide.", "Step 2: The amide is reduced using sodium borohydride in methanol to form the corresponding amine.", "Step 3: The amine is cyclized using hydrochloric acid to form the quinazoline ring.", "Step 4: The resulting product is treated with sodium hydroxide to form the corresponding salt.", "Step 5: The salt is extracted with diethyl ether to obtain the final product, N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide." ] } | |
CAS No. |
422275-42-1 |
Molecular Formula |
C22H25N3O2S |
Molecular Weight |
395.52 |
IUPAC Name |
N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C22H25N3O2S/c1-24(16-17-10-4-2-5-11-17)20(26)14-6-3-9-15-25-21(27)18-12-7-8-13-19(18)23-22(25)28/h2,4-5,7-8,10-13H,3,6,9,14-16H2,1H3,(H,23,28) |
InChI Key |
ZVTAEHHLMCRRMD-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
solubility |
not available |
Origin of Product |
United States |
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